![molecular formula C12H17F3N4 B3006185 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2097863-99-3](/img/structure/B3006185.png)
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane" is a derivative of the diazepine family, a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. The specific structure of this compound suggests it may have interesting chemical and biological properties, potentially useful in various applications such as medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimido[4,5-e][1,4]diazepines has been described through a two-step acylation/cyclization sequence starting from 6-amino-5-(amino)methylpyrimidines, which are prepared from 6-aminopyrimidin-5-carbaldehydes . The acylation with haloacyl halides yields ((4-aminopyrimidin-5-yl)-methyl)-2-haloamide intermediates, which upon cyclization can form pyrimido[4,5-e][1,4]diazepines. However, the presence of different substituents can lead to competitive reactions, resulting in alternative products such as indolinones or acrylamides .
Molecular Structure Analysis
The molecular structure of diazepine derivatives is often elucidated using NMR spectroscopy, as demonstrated in the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones . The detailed NMR analysis, including 13C, 1H, and DEPT experiments, allows for the determination of the structure and the confirmation of the substitution pattern on the diazepine ring.
Chemical Reactions Analysis
Diazepine compounds can undergo various chemical reactions, including alkylation, ring expansion, and cyclization. For instance, the pyrimido[4,5-e][1,4]diazepines can be derivatized by alkylation at N(9) . Ring expansion reactions of tetrahydropyrimidin-2-ones into tetrahydro-1H-1,3-diazepin-2-ones have been shown to be highly diastereoselective, depending on the nucleophile used . These reactions are explained by the formation of a bicyclic cyclopropane intermediate, followed by cleavage and stereoselective addition of the nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can vary widely depending on their substitution patterns. For example, the introduction of aryl groups can influence the stability and solubility of the compounds . The presence of electron-withdrawing groups such as trifluoromethyl groups can affect the reactivity and electronic properties of the molecule. Additionally, the diazepine derivatives have been evaluated for their antitumor activity, with some showing remarkable activity against various cancer cell lines .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c1-9-16-10(12(13,14)15)8-11(17-9)19-5-3-4-18(2)6-7-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKKAGKIBYXXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCN(CC2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

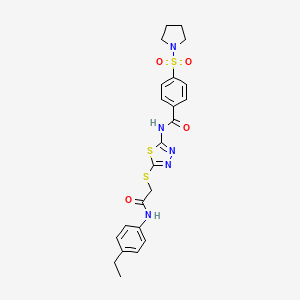
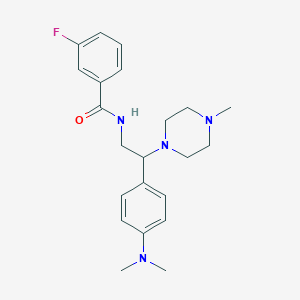
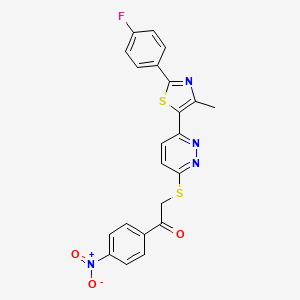
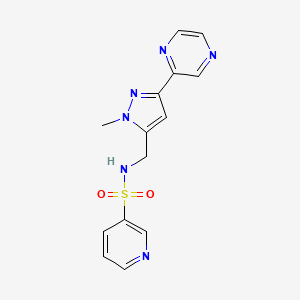
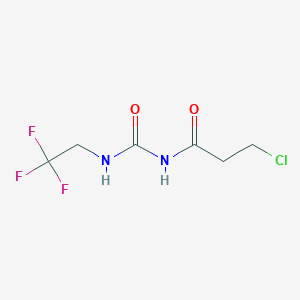
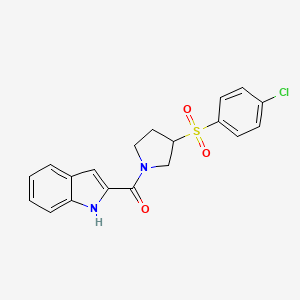
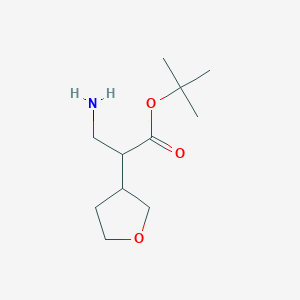

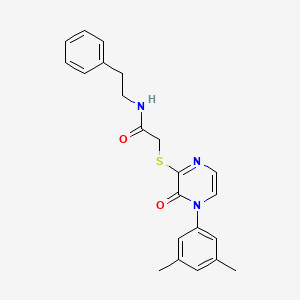
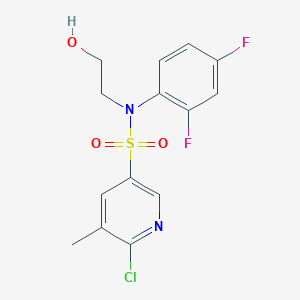
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)
![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)
![2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3006122.png)
